BTK Potency vs. Related Dual Inhibitors
In biochemical kinase inhibition assays, Jak3/btk-IN-2 demonstrates moderate potency against BTK with a reported IC50 of 70 nM [1]. This potency profile contrasts with structurally related compounds from the same patent series: Jak3/btk-IN-1 exhibits 20-fold higher BTK potency (IC50 3.4 nM) and Jak3/btk-IN-6 exhibits >100-fold higher BTK potency (IC50 0.6 nM) . Notably, Jak3/btk-IN-2 is reported to lack cross-activity against JAK1, JAK2, and TYK2 at concentrations up to 10 µM, a selectivity feature shared by Jak3/btk-IN-1 but not universally observed across all dual JAK3/BTK inhibitors .
| Evidence Dimension | BTK Inhibition (IC50, nM) |
|---|---|
| Target Compound Data | Jak3/btk-IN-2: BTK IC50 = 70 nM |
| Comparator Or Baseline | Jak3/btk-IN-1: BTK IC50 = 3.4 nM; Jak3/btk-IN-6: BTK IC50 = 0.6 nM; SSD6453: BTK IC50 = 3.4 nM; DWP212525: BTK IC50 = 1.5 nM |
| Quantified Difference | Jak3/btk-IN-2 is 20-fold less potent against BTK than Jak3/btk-IN-1; 116-fold less potent than Jak3/btk-IN-6; 20-fold less potent than SSD6453; 47-fold less potent than DWP212525 |
| Conditions | Biochemical kinase assay; precise ATP concentration and assay format not specified in available sources |
Why This Matters
Researchers requiring partial BTK pathway inhibition rather than complete ablation may find Jak3/btk-IN-2's intermediate potency advantageous for modeling therapeutic windows or investigating dose-dependent pathway crosstalk.
- [1] HitStructure. jak3/btk in 2. Product Datasheet. Available at: https://cat.hitstructure.com/compound/jak3-btk-in-2 View Source
